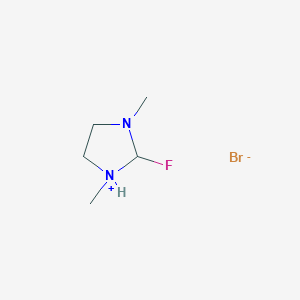
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide
Vue d'ensemble
Description
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at high temperatures, followed by the addition of 1,4-dioxane to precipitate the target molecule .
Analyse Des Réactions Chimiques
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar structure but different halide ion.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and a different counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains mesityl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C5H12BrFN2 |
|---|---|
Poids moléculaire |
199.06 g/mol |
Nom IUPAC |
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
Clé InChI |
FFKPFVFLKLSSQC-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCN(C1F)C.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













